3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-D]pyrimidine family, which is known for its potential as kinase inhibitors and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the preparation of intermediate compounds followed by cyclization and functionalization steps. One common method involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-D]pyrimidine intermediates, which are then efficiently derivatized to yield the desired compound . The reaction conditions often include the use of solvents like DMF and catalysts such as iodine (I2) under microwave irradiation to optimize the reaction time and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: Common in the modification of the pyrimidine ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular targets include various kinases involved in tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-D]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Pyrazolo[3,4-D]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different biological activities.
Uniqueness
3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its potential as a kinase inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H9FN4O |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-amino-2-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9FN4O/c14-9-4-1-3-8(7-9)12-17-11-10(5-2-6-16-11)13(19)18(12)15/h1-7H,15H2 |
InChI Key |
QTWFRBJGHZJEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(C=CC=N3)C(=O)N2N |
Origin of Product |
United States |
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